![molecular formula C20H19ClFN7O2 B11097619 4-chloro-2-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol](/img/structure/B11097619.png)
4-chloro-2-[(E)-(2-{4-[(4-fluorophenyl)amino]-6-(morpholin-4-yl)-1,3,5-triazin-2-yl}hydrazinylidene)methyl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-2-hydroxybenzaldehyde 1-[4-(4-fluoroanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone is a complex organic compound that combines multiple functional groups, including a benzaldehyde, a triazine, and a hydrazone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-hydroxybenzaldehyde 1-[4-(4-fluoroanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone typically involves multiple steps:
Preparation of 5-chloro-2-hydroxybenzaldehyde: This can be synthesized from 5-chlorosalicylic acid through a series of reactions including chlorination and oxidation.
Formation of the triazine derivative: The triazine ring is formed by reacting cyanuric chloride with 4-fluoroaniline and morpholine under controlled conditions.
Hydrazone formation: The final step involves the condensation of 5-chloro-2-hydroxybenzaldehyde with the triazine derivative in the presence of hydrazine hydrate.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and aldehyde groups.
Reduction: Reduction reactions can target the nitro groups or the triazine ring.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the chloro and fluoro positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications and functionalizations.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors and antimicrobial agents.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 5-chloro-2-hydroxybenzaldehyde 1-[4-(4-fluoroanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The triazine ring and hydrazone moiety play crucial roles in these interactions, often forming hydrogen bonds and other non-covalent interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-hydroxybenzaldehyde: A simpler compound with similar functional groups but lacking the triazine and hydrazone moieties.
4-Fluoroaniline: Shares the fluoroaniline group but lacks the complexity of the triazine and benzaldehyde components.
Morpholine: Contains the morpholine ring but is otherwise structurally different.
Uniqueness
The uniqueness of 5-chloro-2-hydroxybenzaldehyde 1-[4-(4-fluoroanilino)-6-morpholino-1,3,5-triazin-2-yl]hydrazone lies in its combination of multiple functional groups, which confer a wide range of chemical reactivity and potential applications. This makes it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C20H19ClFN7O2 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
4-chloro-2-[(E)-[[4-(4-fluoroanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenol |
InChI |
InChI=1S/C20H19ClFN7O2/c21-14-1-6-17(30)13(11-14)12-23-28-19-25-18(24-16-4-2-15(22)3-5-16)26-20(27-19)29-7-9-31-10-8-29/h1-6,11-12,30H,7-10H2,(H2,24,25,26,27,28)/b23-12+ |
InChI Key |
OWBDJKTXTCLPKH-FSJBWODESA-N |
Isomeric SMILES |
C1COCCN1C2=NC(=NC(=N2)N/N=C/C3=C(C=CC(=C3)Cl)O)NC4=CC=C(C=C4)F |
Canonical SMILES |
C1COCCN1C2=NC(=NC(=N2)NN=CC3=C(C=CC(=C3)Cl)O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,4,5-Trimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridin-6-ol](/img/structure/B11097549.png)

![ethyl 2-{[(E)-(3,5-dibromo-2-hydroxyphenyl)methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11097557.png)
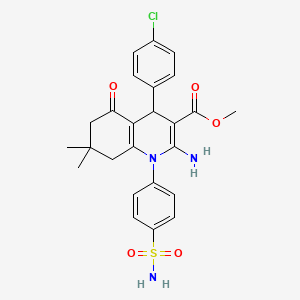
![3-{[(4-Bromophenyl)carbonyl]amino}phenyl 3-(piperidin-1-ylsulfonyl)benzoate](/img/structure/B11097561.png)
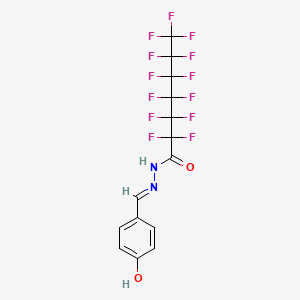
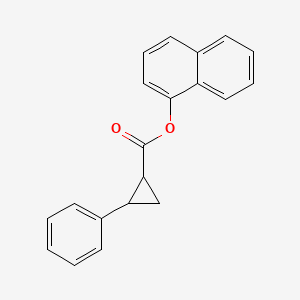
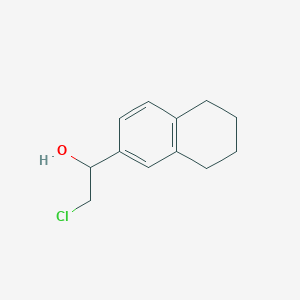
![3-methoxy-N-[5-(pyridin-2-yl)-4-(trifluoromethyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11097577.png)
![4-bromo-2-chloro-6-{(E)-[(3-methylphenyl)imino]methyl}phenol](/img/structure/B11097603.png)
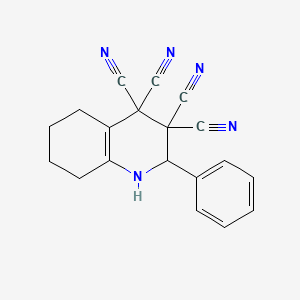
![2-(4-Methylphenyl)-5,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B11097613.png)
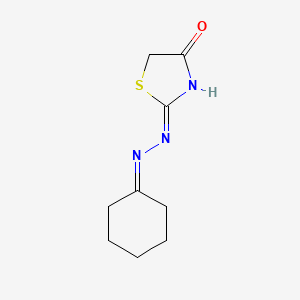
![(1S,2S,3aR)-2-(3-bromophenyl)-1-(2,2-dimethylpropanoyl)-1,2-dihydropyrrolo[1,2-a]quinoline-3,3(3aH)-dicarbonitrile](/img/structure/B11097627.png)
